molecular formula C16H25N5O3S B15020143 4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B15020143
M. Wt: 367.5 g/mol
InChI Key: IMAPGVFMMKIXES-UHFFFAOYSA-N
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Description

4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a morpholine ring, a triazine ring, and a benzenesulfonamide group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and suitable electrophilic intermediates.

    Sulfonamide Formation: The final step involves the sulfonation of the benzene ring, followed by the coupling of the sulfonamide group with the triazine-morpholine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and triazine rings.

    Reduction: Reduction reactions may target the sulfonamide group, leading to the formation of amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Introduction of various functional groups such as halides, nitro groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine

The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or interfering with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide analogs: Compounds with similar structures but different substituents on the benzene or triazine rings.

    Other Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole.

Uniqueness

The uniqueness of this compound lies in its combination of a morpholine ring, a triazine ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other sulfonamides and related compounds.

Properties

Molecular Formula

C16H25N5O3S

Molecular Weight

367.5 g/mol

IUPAC Name

4-methyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C16H25N5O3S/c1-14-2-4-15(5-3-14)25(22,23)19-16-17-12-21(13-18-16)7-6-20-8-10-24-11-9-20/h2-5H,6-13H2,1H3,(H2,17,18,19)

InChI Key

IMAPGVFMMKIXES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCN3CCOCC3

Origin of Product

United States

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